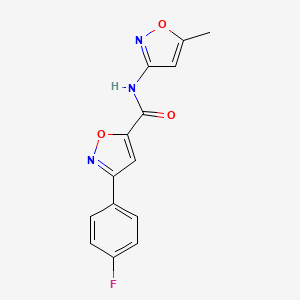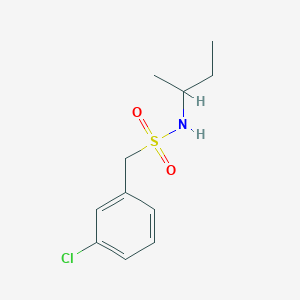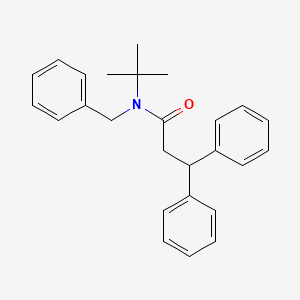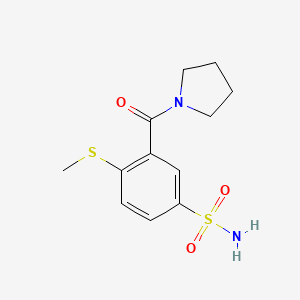![molecular formula C11H17N3O B4746420 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B4746420.png)
2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide
Vue d'ensemble
Description
2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide, also known as CPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPP is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying cellular processes.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide is not fully understood. However, it is believed that 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide enters cells through a process called endocytosis, where it is taken up by the cell membrane and transported to the cytoplasm. Once in the cytoplasm, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can interact with various cellular components, such as proteins and nucleic acids, to modulate their function.
Biochemical and Physiological Effects:
2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. For example, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can enhance the uptake of proteins and peptides into cells, leading to increased cellular uptake and activity. Additionally, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can improve the stability and efficacy of therapeutic molecules, such as siRNA and antisense oligonucleotides, by protecting them from degradation.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide has several advantages for use in lab experiments. Firstly, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying cellular processes. Secondly, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can be conjugated to various molecules, such as proteins and peptides, to facilitate their delivery into cells. However, there are also limitations to the use of 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide in lab experiments. For example, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can be toxic to cells at high concentrations, and its efficacy can be affected by the type of cell and tissue being studied.
Orientations Futures
There are several future directions for the use of 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide in scientific research. Firstly, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can be further optimized for its delivery efficiency and specificity. Secondly, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can be used to develop new therapeutic molecules for the treatment of diseases. Additionally, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can be used to study the function of various cellular components, such as organelles and signaling pathways. Finally, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can be used to develop new diagnostic tools for the detection of diseases.
Applications De Recherche Scientifique
2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide has been widely used in scientific research as a tool for studying cellular processes. 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can be conjugated to various molecules, such as proteins and peptides, to facilitate their delivery into cells. This allows researchers to study the function of these molecules within cells and tissues. Additionally, 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide can be used to deliver therapeutic molecules, such as siRNA and antisense oligonucleotides, to target cells for the treatment of diseases.
Propriétés
IUPAC Name |
2-methyl-N-(3-pyrazol-1-ylpropyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-8-10(9)11(15)12-4-2-6-14-7-3-5-13-14/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUIDFIAVOIXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCCCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B4746339.png)
![7-(3,5-difluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4746340.png)


![methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4746356.png)
![2-(4-butoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4746363.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4746364.png)
![2-{2-[(acetylamino)methyl]-1H-benzimidazol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4746376.png)

![2-[(2-phenoxyethyl)thio]-4,5-diphenyl-1H-imidazole](/img/structure/B4746393.png)
![1-cyclopropyl-2-mercapto-7-(3-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4746413.png)


